molecular formula C10H11ClO3 B13804322 2-(2-Methoxyethoxy)benzoyl chloride CAS No. 80144-02-1

2-(2-Methoxyethoxy)benzoyl chloride

Cat. No.: B13804322
CAS No.: 80144-02-1
M. Wt: 214.64 g/mol
InChI Key: AKWZIWVYLAPSDW-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)benzoyl chloride is an organic compound with the molecular formula C10H11ClO3. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 2-(2-methoxyethoxy) group. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-Methoxyethoxy)benzoyl chloride typically involves the reaction of 2-(2-methoxyethoxy)benzoic acid with thionyl chloride. The reaction is carried out in the presence of a solvent such as tetrahydrofuran and a catalyst like N,N-dimethylformamide. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the preparation of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under an inert atmosphere to prevent any side reactions .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)benzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride: Used in the preparation of this compound from 2-(2-methoxyethoxy)benzoic acid.

    N,N-Dimethylformamide: Acts as a catalyst in the synthesis.

    Tetrahydrofuran: Commonly used as a solvent in the reaction.

Major Products Formed

    Amides and Esters: Formed through substitution reactions with amines and alcohols.

    2-(2-Methoxyethoxy)benzoic Acid: Formed through hydrolysis.

Scientific Research Applications

2-(2-Methoxyethoxy)benzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)benzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form amides and esters, which are important functional groups in many biologically active molecules. The compound’s reactivity is primarily due to the presence of the acyl chloride group, which is highly electrophilic and readily reacts with nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyethoxy)benzoyl chloride is unique due to the presence of the 2-(2-methoxyethoxy) group, which imparts different chemical properties and reactivity compared to its simpler analogues. This makes it a valuable intermediate in the synthesis of more complex organic molecules .

Properties

IUPAC Name

2-(2-methoxyethoxy)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-13-6-7-14-9-5-3-2-4-8(9)10(11)12/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWZIWVYLAPSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70664471
Record name 2-(2-Methoxyethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70664471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80144-02-1
Record name 2-(2-Methoxyethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70664471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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